PI3K Isoform Selectivity Profile: Dual p110α/δ Inhibition with >148-Fold Sparing of p110β Versus Pan-Inhibitor Baselines
Anticancer Agent 137 (8q) demonstrates a defined PI3K isoform selectivity profile characterized by high-affinity dual inhibition of p110α and p110δ catalytic subunits with quantified sparing of p110β. In enzymatic assays, 8q exhibits apparent Ki values of 3.3 nM for p110α and 8.36 nM for p110δ, with Ki exceeding 490 nM for p110β . This corresponds to a selectivity window of >148-fold for p110α over p110β and >58-fold for p110δ over p110β. This selectivity profile was identified through a conformational restriction strategy applied to the ETP-46321 lead series, with 8q demonstrating the best p110α/δ isoform selectivity profile among all synthesized tricyclic imidazo[1,2-a]pyrazine derivatives evaluated in the study [1]. In contrast, pan-PI3K inhibitors (e.g., wortmannin, LY294002) exhibit comparable affinity across all Class I isoforms without this defined selectivity window, while δ-selective clinical inhibitors (e.g., idelalisib, IC50/Ki = 5/1.5 nM for p110δ) show minimal p110α engagement .
| Evidence Dimension | PI3K catalytic isoform inhibition affinity (apparent Ki) |
|---|---|
| Target Compound Data | p110α Ki = 3.3 nM; p110δ Ki = 8.36 nM; p110β Ki > 490 nM |
| Comparator Or Baseline | Pan-PI3K inhibitor baseline (non-selective across Class I isoforms); p110δ-selective comparator idelalisib (p110δ IC50/Ki = 5/1.5 nM, minimal p110α activity) |
| Quantified Difference | >148-fold selectivity for p110α over p110β; >58-fold selectivity for p110δ over p110β |
| Conditions | In vitro enzymatic kinase inhibition assay; recombinant PI3K catalytic subunits; apparent Ki determination |
Why This Matters
For procurement in PI3K pathway research, quantified isoform selectivity enables experimental design that isolates p110α/δ-mediated signaling from p110β-dependent effects (e.g., platelet activation, thrombosis signaling), a capability not provided by pan-PI3K inhibitors or single-isoform δ-selective compounds.
- [1] Martínez González S, Hernández AI, Varela C, et al. Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorg Med Chem Lett. 2017;27(11):2536-2543. View Source
